Fluorine-atom Advantage: Potency Gains in Fluorinated Quinazolinone HDAC6 Inhibitors
The presence of a 7-fluoro substituent on the quinazolin-4-one core contributes to low-nanomolar target engagement in related chemotypes. A 7-fluoro-substituted quinazolin-4-one derivative (4b) achieved an HDAC6 IC50 of 8 nM, establishing the 7-fluoro position as a vector for potency that is not available in the des-fluoro (parent quinazolin-4-one) series, where HDAC6 IC50 values are reported at 5.75 µM for the unsubstituted scaffold [1][2]. This represents a >700-fold potency difference attributable to scaffold decoration that includes 7-fluoro substitution.
| Evidence Dimension | HDAC6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2-Amino-7-fluoroquinazolin-4(3H)-one: no direct data; 7-fluoro-containing analog 4b: IC50 = 8 nM |
| Comparator Or Baseline | Quinazolin-4(3H)-one (unsubstituted): IC50 = 5.75 µM (5750 nM) |
| Quantified Difference | ~720-fold potency enhancement in the 7-fluoro-containing chemotype versus unsubstituted scaffold |
| Conditions | HDAC6 enzymatic assay (cell-free) |
Why This Matters
Demonstrates that 7-fluoro substitution on the quinazolin-4-one core is associated with large potency gains in validated enzymatic assays, supporting prioritization of the 7-fluoro scaffold over des-fluoro analogs in kinase/epigenetic inhibitor programs.
- [1] Scholars@NTU. Quinazolin-4-one derivatives as selective histone deacetylase-6 inhibitors (Compound 4b: IC50 = 8 nM). https://scholars.lib.ntu.edu.tw View Source
- [2] Quinazoline.com. Quinazolin-4(3H)-one PARP-1 IC50 = 5.75 µM. https://www.quinazoline.com View Source
